molecular formula C25H20N4O2S2 B6489057 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate CAS No. 941958-87-8

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate

Cat. No.: B6489057
CAS No.: 941958-87-8
M. Wt: 472.6 g/mol
InChI Key: ZSXZOJQZAGYAIA-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate is a synthetic heterocyclic compound featuring a benzothiazole core substituted with a phenylpiperazine moiety and an ester-linked secondary benzothiazole group. Its structure combines pharmacophoric elements common in bioactive molecules, including:

  • Benzothiazole rings: Known for diverse biological activities, such as antimicrobial, anticancer, and CNS modulation .
  • Phenylpiperazine: A privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors) .
  • Ester linkage: Modulates solubility and metabolic stability.

Properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c30-24(23-26-19-8-4-5-9-21(19)32-23)31-18-10-11-20-22(16-18)33-25(27-20)29-14-12-28(13-15-29)17-6-2-1-3-7-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXZOJQZAGYAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name / ID Core Structure Key Substituents Molecular Formula Potential Applications Reference
2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 1,3-benzothiazole-2-carboxylate Benzothiazole-ester-benzothiazole Phenylpiperazine, ester linkage C₂₃H₂₁N₃O₂S₂ Neurological/Oncological* -
N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide Benzothiazole-amide-thiophene 4-Methylpiperazine, nitrothiophene C₁₇H₁₇N₅O₃S₂ Antimicrobial*
2-(2-Methyl-1,3-benzothiazol-6-yl) derivatives Benzothiazole Methyl group, variable substituents Variable Kinase inhibition*
7-[(3R)-3,4-Dimethylpiperazin-1-yl] derivatives Pyrido/pyrazino-pyrimidinone Dimethylpiperazine, fused ring systems Variable Antiviral/Cardiovascular*

*Inferred from structural motifs; explicit data unavailable in provided evidence.

Key Observations:

Substituent Impact on Bioactivity: The phenylpiperazine group in the target compound may enhance CNS penetration compared to the 4-methylpiperazine in , as aryl groups often increase lipophilicity and receptor affinity . The ester linkage in the target compound contrasts with the amide bond in , suggesting differences in metabolic stability.

Core Structure Variations: The dual benzothiazole system in the target compound is structurally distinct from pyrido/pyrazino-pyrimidinone cores in , which are optimized for kinase or protease inhibition. Derivatives with nitrothiophene (e.g., ) or dimethoxyphenyl groups (e.g., ) prioritize electron-deficient aromatic systems for redox-mediated activity.

Synthetic Accessibility :

  • The ester-linked benzothiazole in the target compound may pose synthetic challenges compared to simpler amide derivatives (e.g., ), requiring precise coupling conditions to avoid side reactions.

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